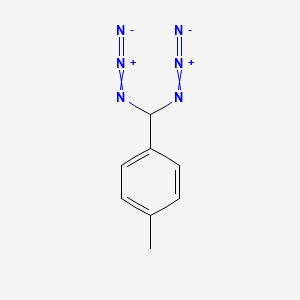

1-(Diazidomethyl)-4-methylbenzene

Description

1-(Diazidomethyl)-4-methylbenzene is a hypothetical or less-documented aromatic compound featuring a para-methylbenzene core substituted with a diazidomethyl group (–CH(N₃)₂). Such a configuration suggests high reactivity due to the presence of multiple azide groups, which are known for their roles in click chemistry, explosives, and photolabile applications. This article compares its inferred properties and reactivity with structurally related compounds, leveraging data from analogous azide, halide, and sulfone derivatives of 4-methylbenzene.

Properties

CAS No. |

110840-15-8 |

|---|---|

Molecular Formula |

C8H8N6 |

Molecular Weight |

188.19 g/mol |

IUPAC Name |

1-(diazidomethyl)-4-methylbenzene |

InChI |

InChI=1S/C8H8N6/c1-6-2-4-7(5-3-6)8(11-13-9)12-14-10/h2-5,8H,1H3 |

InChI Key |

VFHNCUGAMGWFGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Diazidomethyl)-4-methylbenzene typically involves the introduction of azido groups to a methylbenzene precursor. One common method is the diazotization of 4-methylbenzylamine followed by azidation. The reaction conditions often require the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Diazidomethyl)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the azido groups to amines.

Substitution: The azido groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Diazidomethyl)-4-methylbenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s azido groups make it useful in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Diazidomethyl)-4-methylbenzene exerts its effects involves the reactivity of its azido groups. These groups can participate in cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in biological systems or reacting with other chemicals in industrial processes.

Comparison with Similar Compounds

1-(Azidomethyl)-4-methylbenzene (CAS 17271-89-5)

- Molecular Formula : C₈H₉N₃

- Molecular Weight : 147.18 g/mol

- Properties : Boiling point: 94°C (12 Torr); Flash point: -33°C .

- Reactivity : Participates in Staudinger reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the terminal azide group.

- Hazards : Flammable (F) and irritating (Xi); requires careful handling to avoid decomposition .

1-(1-Azidoethenyl)-4-methylbenzene (CAS 89108-49-6)

1-(2-Bromoethoxy)-4-methylbenzene (CAS 18800-34-5)

1-(Chloromethyl)-4-methylbenzene

1-[(Diiodomethyl)sulfonyl]-4-methylbenzene (CAS 20018-09-1)

1-(Difluoromethoxy)-4-methylbenzene (CAS 1583-83-1)

Comparative Data Table

Reactivity and Hazard Analysis

- Azide Derivatives: 1-(Diazidomethyl)-4-methylbenzene is expected to exhibit higher reactivity and explosion risk compared to monoazide analogs due to the presence of two azide groups. Its instability under heat or friction would limit practical applications without stabilization. 1-(Azidomethyl)-4-methylbenzene is safer but still requires stringent handling protocols .

Halide and Sulfone Derivatives :

Fluorinated Analogs :

- The difluoromethoxy group improves metabolic stability, making such compounds valuable in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.